molecular formula C16H14ClN5O2 B14704339 N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide CAS No. 24024-10-0

N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide

Cat. No.: B14704339
CAS No.: 24024-10-0
M. Wt: 343.77 g/mol
InChI Key: FYOSLXZTFVLZTN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the tetrazole ring . The final step involves the nucleophilic substitution of the benzamide moiety to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole ring .

Scientific Research Applications

N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can modulate its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24024-10-0

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-(2H-tetrazol-5-ylmethoxy)benzamide

InChI

InChI=1S/C16H14ClN5O2/c1-10-2-7-14(24-9-15-19-21-22-20-15)13(8-10)16(23)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22)

InChI Key

FYOSLXZTFVLZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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